Trichostatic acid

HDAC inhibition enzyme activity negative control

Researchers requiring a rigorously validated negative control for HDAC inhibition assays need Trichostatic acid. This compound is the direct carboxylic acid precursor of trichostatin A (TSA) and completely lacks the hydroxamic acid zinc-binding group essential for HDAC activity. - 100% inactive in HDAC enzyme and cell-based assays; serves as the ideal structurally matched negative control. - Essential reference standard for LC-MS/MS quantification of TSA metabolism in pharmacokinetic studies. - Key synthetic scaffold for novel HDAC inhibitor development; available as racemate and enantiopure forms. Supplied with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 114127-17-2
Cat. No. B055736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichostatic acid
CAS114127-17-2
Synonymstrichostatic acid
trichostatic acid, (+)-isome
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C
InChIInChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20)/b10-5+,12-11+
InChIKeyVKEITMNFEJHFCX-WKWSCTOISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichostatic Acid: Inactive TSA Metabolite


Trichostatic acid (TSacid, CAS 114127-17-2) is a natural product of the trichostatin class, first isolated from *Streptomyces hygroscopicus* alongside trichostatin C (TSC) [1]. It is the direct carboxylic acid derivative of the archetypal histone deacetylase (HDAC) inhibitor, trichostatin A (TSA), and functions as its immediate biosynthetic precursor [2]. Critically, trichostatic acid lacks the terminal hydroxamic acid moiety of TSA, a functional group essential for chelating the active-site zinc ion in HDAC enzymes [3]. Consequently, it has been described as a hydrolysis product of TSA and is documented to be biologically inactive as an HDAC inhibitor [4].

Why Trichostatic Acid Is Irreplaceable


The core scientific distinction of trichostatic acid is its stark lack of biological activity, directly contrasting with the potent, nanomolar-range HDAC inhibition of its hydroxamic acid counterpart, TSA [1]. This is not a matter of potency but of functional class. Trichostatic acid lacks the essential zinc-binding group (ZBG) required for HDAC inhibition [2]. Consequently, generic substitution with any active HDAC inhibitor—such as TSA (IC50 ~1.8-3.6 nM) [3], vorinostat (SAHA) [4], or others—would completely invalidate experiments designed to use trichostatic acid as a negative control, a metabolic standard, or a synthetic scaffold. Its value lies entirely in its lack of activity, making it irreplaceable for studies requiring a structurally matched, yet functionally inert, comparator.

Trichostatic Acid: Inactivity Evidence


HDAC Enzyme Activity: Inactive vs. TSA

In direct head-to-head comparison, trichostatic acid exhibits no detectable HDAC inhibitory activity. While its counterpart, trichostatin A (TSA), potently inhibits various HDAC isoforms with nanomolar IC50 values (e.g., 1.3 nM for HDAC1), trichostatic acid is explicitly reported as 'inactive' [1][2]. This functional disparity arises from the replacement of TSA's active hydroxamic acid group with a carboxylic acid.

HDAC inhibition enzyme activity negative control structure-activity relationship

Cell Morphology and Cycle Arrest: No Activity

In cellular assays, trichostatic acid fails to induce the characteristic phenotypic changes associated with HDAC inhibition. A direct comparative study showed that while (R)-TSA causes G1 and/or G2 phase cell cycle arrest in HeLa and T24 carcinoma cell lines, chemically synthesized trichostatic acids did not induce any morphological changes [1]. Another study using Friend leukemia cells confirmed that both (R)- and (S)-enantiomers of trichostatic acid had 'no activity' in differentiation-induction and G2-arresting assays, unlike (R)-TSA [2].

cancer biology cell cycle differentiation negative control

In Vivo Metabolism: Inactive TSA Metabolite

Pharmacokinetic studies confirm that trichostatic acid is an inactive metabolic product of TSA. Following intraperitoneal administration of TSA to mice, HPLC fractionation revealed that only fractions corresponding to TSA and N-demethylated TSA retained HDAC inhibitory activity; fractions containing trichostatic acid exhibited no activity [1]. A separate review also confirms that while the N-demethylated metabolite of TSA remains active, 'the acid did not' [2].

pharmacokinetics drug metabolism bioanalytical chemistry

Trichostatic Acid Procurement Scenarios


Negative Control for HDAC Inhibition Assays

Trichostatic acid is essential as a negative control in biochemical and cell-based assays evaluating HDAC activity. Because it shares high structural similarity with TSA but lacks the hydroxamic acid zinc-binding group, it serves as the ideal reference to demonstrate that observed effects (e.g., increased histone acetylation, apoptosis) are specifically due to HDAC inhibition and not off-target effects. This use is mandated by its documented inactivity in HDAC enzyme assays [1] and in cellular differentiation/arrest assays [2].

Analytical Standard for DMPK Studies

As a primary and inactive metabolite of the experimental HDAC inhibitor TSA, a high-purity sample of trichostatic acid is required as a reference standard for bioanalytical method development and validation. Studies have shown that trichostatic acid appears in plasma after TSA administration and is devoid of HDAC-inhibitory activity [3]. Using this standard is critical for the accurate LC-MS/MS quantification of TSA metabolism and for determining the pharmacokinetic profile of active versus inactive drug components.

Scaffold for HDAC Inhibitor Synthesis and SAR

Trichostatic acid serves as a key synthetic intermediate and a versatile scaffold for developing new HDAC inhibitors. Several patents and publications describe efficient synthetic routes to racemic and enantiopure trichostatic acid as a starting material for generating novel analogs of TSA [4][5]. Its synthesis is a foundational step for structure-activity relationship (SAR) exploration, allowing medicinal chemists to systematically modify the molecule and restore or alter biological activity.

Chiral Probe for Stereospecific Interactions

The availability of (R)- and (S)-trichostatic acid enantiomers (e.g., CAS 114127-18-3) allows for the investigation of stereospecific binding and recognition events. While both enantiomers are inactive as HDAC inhibitors, their distinct three-dimensional shapes can be utilized to probe chiral interactions within biological systems or with biosynthetic enzymes. This is supported by studies showing that the enantiomers of the related compound, TSA, have markedly different potencies, underscoring the importance of chirality in this chemical class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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